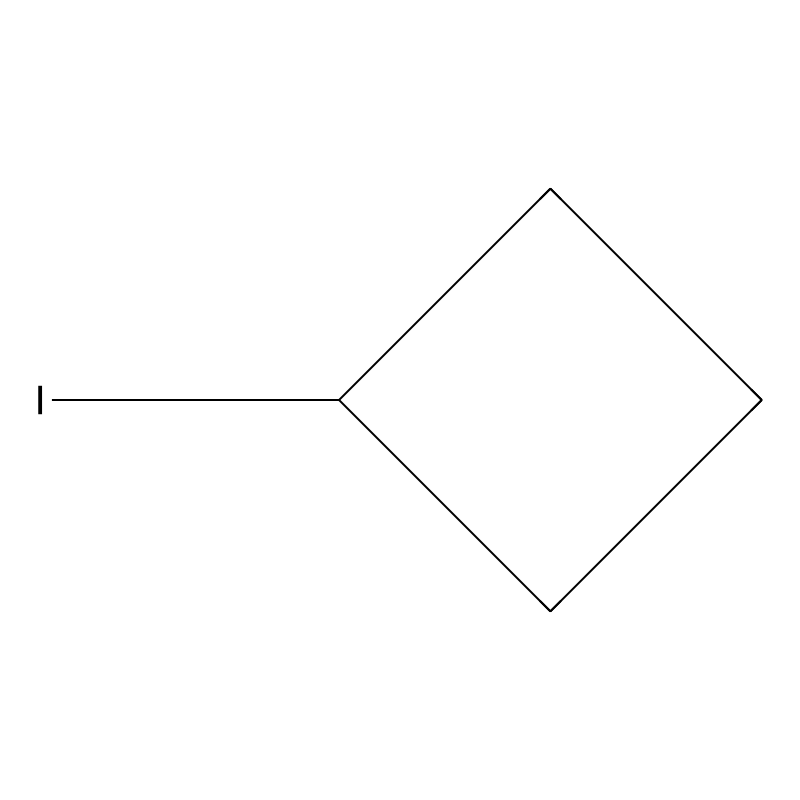

Iodocyclobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclobutane-containing compounds, including Iodocyclobutane, are used in various fields of scientific research, particularly in the synthesis of complex natural products .

The methods of application or experimental procedures often involve new strategies for the construction of cyclobutane rings . These strategies have greatly emerged during the last decade . The synthesis often focuses on disconnection tactics employed to forge the four-membered rings .

The outcomes of these methods have led to the successful synthesis of cyclobutane-containing natural products . These products have unique structures and potent biological activities, making them extremely attractive targets for total synthesis .

- Field: Organic Chemistry

- Application: Cyclobutane-containing compounds are used in the synthesis of complex natural products, including terpenoids, alkaloids, and steroids . These natural products not only display fascinating architectures, but also show potent biological activities .

- Method: The synthesis often focuses on disconnection tactics employed to forge the four-membered rings . A variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .

- Outcome: The outcomes of these methods have led to the successful synthesis of cyclobutane-containing natural products . These products have unique structures and potent biological activities, making them extremely attractive targets for total synthesis .

- Field: Artificial Intelligence

- Application: The rapid advances of artificial intelligence (AI) in recent years have led to numerous creative applications in science . Utilising AI to accelerate scientific productivity will support the ability of countries to grow, innovate and meet global challenges .

- Method: This involves the use of AI in various aspects of scientific research, including data analysis, modeling, and prediction .

- Outcome: The use of AI in science has the potential to greatly increase the productivity of scientific research, leading to faster and more efficient discoveries .

- Field: Photovoltaics

- Application: Recent research on cyclobutane has delved into its potential as an energy source .

- Method: Researchers are exploring its properties in the realm of photovoltaics – devices that convert light energy into electrical energy .

- Outcome: While the research is still ongoing, the potential applications of cyclobutane in the field of energy production are promising .

Synthesis of Complex Natural Products

Artificial Intelligence in Science

Energy Source

- Field: Organic Chemistry

- Application: Cyclobutane-containing compounds are used in the synthesis of complex natural products, including terpenoids, alkaloids, and steroids . These natural products not only display fascinating architectures, but also show potent biological activities .

- Method: The synthesis often focuses on disconnection tactics employed to forge the four-membered rings . A variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .

- Outcome: The outcomes of these methods have led to the successful synthesis of cyclobutane-containing natural products . These products have unique structures and potent biological activities, making them extremely attractive targets for total synthesis .

- Field: Artificial Intelligence

- Application: The rapid advances of artificial intelligence (AI) in recent years have led to numerous creative applications in science . Utilising AI to accelerate scientific productivity will support the ability of countries to grow, innovate and meet global challenges .

- Method: This involves the use of AI in various aspects of scientific research, including data analysis, modeling, and prediction .

- Outcome: The use of AI in science has the potential to greatly increase the productivity of scientific research, leading to faster and more efficient discoveries .

- Field: Photovoltaics

- Application: Recent research on cyclobutane has delved into its potential as an energy source .

- Method: Researchers are exploring its properties in the realm of photovoltaics – devices that convert light energy into electrical energy .

- Outcome: While the research is still ongoing, the potential applications of cyclobutane in the field of energy production are promising .

Synthesis of Complex Natural Products

Artificial Intelligence in Science

Energy Source

Iodocyclobutane is a four-membered cyclic compound with the molecular formula . It features an iodine atom bonded to a cyclobutane ring, which is characterized by its unique structural properties and reactivity. The compound is notable for its potential applications in organic synthesis, particularly in substitution reactions due to the presence of the iodine atom, which can act as a leaving group in various chemical transformations .

- Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, making iodocyclobutane a useful intermediate in organic synthesis.

- Elimination Reactions: Under certain conditions, iodocyclobutane may also participate in elimination reactions, leading to the formation of alkenes.

- Radical Reactions: The compound can engage in radical reactions, particularly when subjected to heat or light, which can lead to the formation of more complex structures .

Example Reactions- Nucleophilic Substitution:

- Elimination Reaction:

Iodocyclobutane can be synthesized through various methods:

- Direct Halogenation: Cyclobutane can be treated with iodine under suitable conditions to introduce the iodine atom.

- Substitution Reactions: Starting from bromo- or chloro-cyclobutane, iodocyclobutane can be prepared via nucleophilic substitution using iodide ions.

- Radical Cyclization: Utilizing radical initiators, cyclization reactions can lead to the formation of iodocyclobutane from suitable precursors .

Example Synthesis- From Bromo-Cyclobutane:

Iodocyclobutane finds applications primarily in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing more complex organic molecules. Additionally, it serves as a reagent in various synthetic pathways, including those aimed at producing pharmaceuticals and agrochemicals .

Studies on the interactions of iodocyclobutane with other chemical species highlight its reactivity profile. It has been shown to interact with nucleophiles effectively, facilitating the formation of diverse organic compounds. The nature of these interactions is crucial for understanding its role as a synthetic intermediate and its potential biological implications .

Several compounds share structural similarities with iodocyclobutane. Below is a comparison highlighting their unique features:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Iodocyclobutane | Cyclic structure; iodine as leaving group | |

| 1,3-Diiodocyclobutane | Contains two iodine atoms; higher reactivity | |

| 1-Bromocyclobutane | Bromine instead of iodine; different reactivity | |

| 1-Chlorocyclobutane | Chlorine as leaving group; less reactive than iodine |

Uniqueness of Iodocyclobutane

Iodocyclobutane's uniqueness lies in its balance of stability and reactivity due to the presence of the iodine atom. This feature allows it to serve as an effective intermediate in various synthetic processes while also potentially offering unique biological activities not seen in its brominated or chlorinated counterparts.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant